molecular formula C26H38N4O B3796610 N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine

N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine

Cat. No.: B3796610
M. Wt: 422.6 g/mol
InChI Key: HUFOKVRYVIAENK-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains functional groups such as amine and ether. The presence of multiple nitrogen atoms suggests that it might be a part of the piperazine or piperidine family .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and piperidine rings would provide a cyclic structure, while the ether linkage would connect these rings to the phenyl groups .


Chemical Reactions Analysis

As an organic compound with multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The amine groups could participate in acid-base reactions, while the ether linkage could potentially be cleaved under acidic conditions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. If it has biological activity, it could potentially be developed into a pharmaceutical .

Properties

IUPAC Name

N,N-dimethyl-2-[3-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O/c1-27(2)18-19-31-26-12-6-8-23(20-26)21-28-13-7-11-25(22-28)30-16-14-29(15-17-30)24-9-4-3-5-10-24/h3-6,8-10,12,20,25H,7,11,13-19,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOKVRYVIAENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine
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N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine
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N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine
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N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine
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N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine
Reactant of Route 6
N,N-dimethyl-2-(3-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanamine

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